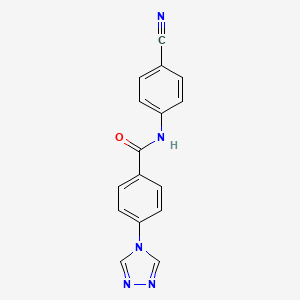
2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide (DET) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the thiadiazole family, which is known for its diverse pharmacological activities. DET has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been found to activate the GABAergic system, which is involved in the regulation of neuronal excitability and is a target for anticonvulsant drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, suggesting that it may possess antioxidant properties. Furthermore, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide is its high potency and specificity for its pharmacological targets. This makes it a valuable tool for studying the mechanisms of inflammation, pain, and epilepsy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of this compound has not been fully characterized, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the study of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide. One potential direction is the development of novel analogs of this compound with improved pharmacological properties. For example, the synthesis of water-soluble analogs of this compound could improve its in vivo efficacy. In addition, further studies are needed to fully characterize the toxicity and safety profile of this compound. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer should be further explored, as it has been shown to possess antitumor properties in preclinical studies.
Synthesemethoden
The synthesis of 2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 2,4-dichloro-5-ethoxybenzoic acid with thiosemicarbazide in the presence of triethylamine. The resulting product is then reacted with acetic anhydride to form the final compound, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2,4-diethoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory and analgesic activities in animal models. In addition, this compound has been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been found to possess antitumor properties, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
2,4-diethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-18-9-5-6-10(11(7-9)19-4-2)12(17)15-13-16-14-8-20-13/h5-8H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYTAMVXOCNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350010.png)
![3-(benzylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350019.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5350032.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)
![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)